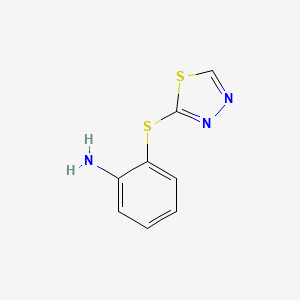

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Descripción general

Descripción

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a heterocyclic compound containing both thiadiazole and aniline moieties. It serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites.

Métodos De Preparación

The synthesis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating the mixture to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated reagents replace hydrogen atoms. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline derivatives. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

- Inhibition Zones : Compounds derived from this structure have shown inhibition zone diameters ranging from 15 mm to 30 mm against various bacterial strains, indicating strong antimicrobial potential .

- Mechanism of Action : The antimicrobial effect is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study Highlights :

- Cell Viability Assays : In vitro studies revealed that treatment with this compound resulted in significant decreases in cell viability for various cancer cell lines (IC50 values ranged from 10 µM to 20 µM) .

- Mechanisms of Action : The anticancer effects are linked to enzyme inhibition and modulation of apoptotic pathways, leading to reduced tumor growth .

Anticonvulsant Properties

Research has also indicated that this compound possesses anticonvulsant properties. It has been tested in animal models for its efficacy in reducing seizure activity.

Study Results :

- Protective Effects : In the maximal electroshock test, the compound demonstrated protective effects at doses as low as 100 mg/kg, significantly reducing seizure duration compared to controls .

Comprehensive Data Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Strong (15 mm - 30 mm inhibition zones) | Disruption of cell walls |

| Anticancer | Moderate (IC50: 10 µM - 20 µM) | Enzyme inhibition, apoptosis |

| Anticonvulsant | Effective (100 mg/kg) | Modulation of sodium channels |

Mecanismo De Acción

The mechanism by which 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline exerts its effects varies depending on its application. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis . In anticancer research, its derivatives interfere with DNA replication processes, inhibiting the proliferation of cancer cells . The molecular targets and pathways involved include enzymes critical for cell wall synthesis in bacteria and DNA polymerases in cancer cells.

Comparación Con Compuestos Similares

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline can be compared with other thiadiazole derivatives, such as:

1,3,4-Thiadiazole: A simpler compound that serves as a core structure for many derivatives with various biological activities.

2-Mercapto-1,3,4-thiadiazole: Another related compound used in the synthesis of more complex molecules.

1,2,4-Thiadiazole: A different isomer with distinct chemical properties and applications. The uniqueness of this compound lies in its dual functional groups, which provide versatility in synthetic applications and potential for diverse biological activities.

Actividad Biológica

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a compound that belongs to the thiadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring attached to a sulfanyl group and an aniline moiety. Its structure is significant in determining its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-1,3,4-thiadiazole derivatives demonstrate potent antibacterial activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives are detailed in the following table:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32.6 | Staphylococcus aureus |

| Thiadiazole derivative A1 | 20.0 | Escherichia coli |

| Thiadiazole derivative B2 | 25.0 | Aspergillus niger |

These results suggest that the presence of the thiadiazole ring enhances the antimicrobial efficacy of these compounds compared to standard drugs like streptomycin and fluconazole .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer potential. The cytostatic properties of these compounds have been explored in various studies. For example, a study demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Interaction with cellular membranes can lead to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress in target cells.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain modifications to the thiadiazole structure increased cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the aniline part or substituents on the thiadiazole ring can significantly affect biological activity. For instance:

- Substituents : The introduction of halogens or hydroxyl groups has been associated with increased potency against specific pathogens.

- Linkage Variations : Alterations in the linkage between the thiadiazole and aniline moieties can lead to variations in pharmacological profiles.

Propiedades

IUPAC Name |

2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBSPMNTGXDOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.